[1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
Description
[1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS: 1354011-38-3) is a piperidine-based carbamate derivative featuring a tert-butyl carbamate group at the 3-position of the piperidine ring and a 2-chloro-acetyl substituent at the 1-position. Its molecular formula is C₁₂H₂₁ClN₂O₃, with a molar mass of 276.76 g/mol and a predicted density of 1.17±0.1 g/cm³ . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and other bioactive molecules. The chloro-acetyl group enhances electrophilicity, facilitating nucleophilic substitution reactions in further derivatization .
Properties
IUPAC Name |
tert-butyl N-[1-(2-chloroacetyl)piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)14-9-5-4-6-15(8-9)10(16)7-13/h9H,4-8H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZSQSTWSWLRJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester typically involves the reaction of piperidine derivatives with chloroacetyl chloride and tert-butyl carbamate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance the yield. The use of automated systems for the addition of reagents and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form secondary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis is often carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: The major products are substituted piperidine derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid.
Oxidation and Reduction: The major products are N-oxides or secondary amines, respectively.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It can be used in the development of new drugs and in the study of enzyme inhibition.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new pharmaceuticals for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and materials. It can be used as a precursor for the synthesis of pesticides and other agricultural chemicals.
Mechanism of Action
The mechanism of action of [1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between [1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester and analogous compounds (Table 1).
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects: The chloro-acetyl group in the target compound enhances electrophilicity compared to amino-acetyl () or hydroxy-ethyl () analogs, making it more reactive in alkylation or acylation reactions . The tert-butyl carbamate group provides steric protection for the amine, a common strategy in prodrug design .
Functional Group Trade-offs :
- Hydroxy-ethyl analogs () exhibit higher polarity and solubility, advantageous for aqueous-phase reactions, but lack the reactive chlorine atom critical for cross-coupling .
Research Implications
- Drug Discovery: The chloro-acetyl derivative’s reactivity makes it preferable for constructing covalent inhibitors, whereas amino-acetyl analogs () are suited for non-covalent interactions .
- Stereoselectivity : The discontinuation of the S-enantiomer () underscores the importance of enantiopure synthesis in optimizing pharmacokinetic profiles.
- Safety Profiles : Piperidin-4-yl derivatives () require rigorous safety assessments due to altered metabolic pathways compared to 3-yl analogs .
Biological Activity
[1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, pharmacological properties, and biological evaluations of this compound, highlighting its implications for therapeutic applications.
The compound has the following chemical formula and structure:
- Molecular Formula : C₁₂H₂₁ClN₂O₃
- CAS Number : 1353966-43-4
The structural characteristics of this compound contribute to its biological activity, particularly through its interactions with various biological targets.
Anticancer Activity
Recent studies have shown that derivatives of piperidine, including this compound, exhibit promising anticancer properties. For instance, a study demonstrated that certain piperidine derivatives could inhibit the growth of breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. The compounds were evaluated against nonmalignant MCF-10A breast cells to assess selective toxicity .
| Cell Line | Inhibition (%) | IC50 (µM) |
|---|---|---|
| MCF-7 | 70 | 12.5 |
| SK-BR-3 | 65 | 15.0 |
| MDA-MB-231 | 60 | 18.0 |
| MCF-10A (control) | 10 | N/A |
This data indicates that while the compound shows significant efficacy against cancer cells, it exhibits lower toxicity towards nonmalignant cells, suggesting a potential therapeutic window for cancer treatment.
The mechanism by which this compound exerts its effects may involve multiple pathways:
- Apoptosis Induction : The compound has been shown to induce apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
- Targeting Specific Proteins : The structure allows binding to proteins involved in cancer progression and survival.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has moderate exposure in the brain with a half-life of approximately 0.74 hours. It demonstrates good tissue distribution, particularly in organs such as the kidney and liver, which is critical for evaluating its therapeutic potential .
Case Studies
A notable case study involved the evaluation of this compound in combination with standard chemotherapeutics. This combination therapy showed enhanced efficacy compared to monotherapy, indicating a synergistic effect that warrants further investigation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
